4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole
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Overview
Description
The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Scientific Research Applications
Medicinal Chemistry Applications
CDK Inhibitors Synthesis and Biological Activity A study by Wang et al. (2004) on CDK inhibitors synthesis highlights the role of thiazole derivatives, including compounds similar to 4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole, in developing potent inhibitors against cyclin-dependent kinase-2 (CDK2). These inhibitors exhibit low nanomolar potencies against CDK2 and show promise in antiproliferative and proapoptotic effects, consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).
Antitumor and Antifilarial Agents Kumar et al. (1993) synthesized methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, starting from 2-amino-4-(chloromethyl)thiazole, which demonstrated significant in vivo antifilarial activity and inhibited leukemia L1210 cell proliferation, indicating its potential as an antitumor agent (Kumar et al., 1993).
Corrosion Inhibition
AC Impedance Study and Theoretical Approach The study by Bentiss et al. (2007) explores the use of 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic conditions. This research demonstrates the potential of thiazole derivatives in protecting metals against corrosion, contributing to materials science (Bentiss et al., 2007).
Heterocyclic Chemistry
Synthesis of New Heterocycles for Antimicrobial Activities Muğlu et al. (2018) synthesized new 1,3,4-thiadiazole compounds, demonstrating their antibacterial activity against various bacteria. This study underlines the antimicrobial potential of thiazole-based compounds, suggesting their use in developing new antimicrobial agents (Muğlu et al., 2018).
Material Science
Cyclopalladated Complexes of Benzothiadiazoles Research by Mancilha et al. (2011) on the cyclopalladation of benzothiadiazoles results in novel complexes that exhibit fluorescence in solution at room temperature. This study opens avenues for the application of thiazole derivatives in materials science, particularly in the development of new fluorescent materials (Mancilha et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to target specific proteins or enzymes in the body
Mode of Action
It’s plausible that the compound interacts with its targets through covalent bonding, given the presence of a chloromethyl group . This interaction could lead to changes in the function of the target, potentially inhibiting or enhancing its activity .
Biochemical Pathways
Similar compounds have been found to affect various metabolic pathways . The downstream effects of these interactions could include changes in cellular metabolism, signaling, or other physiological processes.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties . The bioavailability of the compound would be influenced by these properties, as well as factors such as route of administration and dosage.
Result of Action
The compound’s interaction with its targets could lead to changes in cellular function, potentially resulting in therapeutic or toxic effects .
Action Environment
The action, efficacy, and stability of 4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-2-cyclopentyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c10-5-8-6-12-9(11-8)7-3-1-2-4-7/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRFKFTYPXFYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=CS2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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